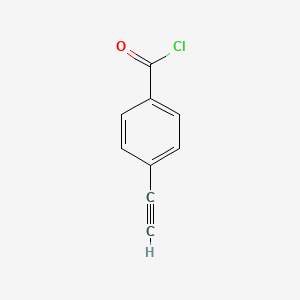

4-ethynylbenzoyl Chloride

Description

Historical Trajectories and Current Research Landscape

The emergence of 4-ethynylbenzoyl chloride in the scientific literature dates back to the early 1980s, primarily driven by the need for high-performance polymers in the aerospace industry. Early research, notably by scientists at NASA, focused on its application as an "end-capping" agent for various polymer backbones. nasa.govnasa.gov A key publication in 1984 detailed its use in reacting with hydroxy-terminated polyarylates to introduce terminal ethynyl (B1212043) groups. nasa.gov These groups could then be thermally cured to create crosslinked polymer networks with enhanced properties. nasa.gov The preparation of this compound itself was described in the literature around this period, often involving multiple steps starting from precursors like methyl-4-bromobenzoate. google.com

The current research landscape for this compound has expanded considerably beyond its initial applications. While still a cornerstone in the development of thermosetting polymers, its utility has been recognized in diverse areas of chemistry and materials science. Researchers are actively exploring its use in:

Liquid Crystal Thermosets: Synthesizing rigid-rod molecules that exhibit liquid crystalline phases before curing, allowing for the creation of ordered, crosslinked materials with anisotropic properties. benicewiczgroup.com

Functional Polymer Systems: Modifying existing commercial polymers, such as phenoxy resins, by attaching pendent ethynyl groups via reaction with this compound to improve thermal stability and solvent resistance. google.comnasa.gov

Nanomaterials and Electrocatalysis: Incorporating the ethynyl moiety into larger structures like cobalt phthalocyanine (B1677752) for "click chemistry" modifications on electrodes, with applications in electrocatalysis. ru.ac.za

Medicinal Chemistry and Biochemistry: Using it as a building block in the synthesis of complex organic molecules, including inhibitors for biological targets. sci-hub.seacs.org

Fluorogenic Probes: Serving as a precursor in the synthesis of π-extended benzothiadiazole fluorophores designed for the selective detection of DNA. researchgate.net

Strategic Importance in Modern Organic Synthesis and Materials Science

The strategic value of this compound lies in the orthogonal reactivity of its two functional groups. The acyl chloride is highly reactive towards nucleophiles such as alcohols, amines, and phenols, enabling its covalent attachment to a wide range of molecular scaffolds. The terminal alkyne, while relatively stable under many reaction conditions, provides a reactive handle for a different set of transformations, most notably thermal or metal-catalyzed crosslinking and "click chemistry" reactions like the Sonogashira coupling.

In organic synthesis , this compound is prized as a versatile linker and building block. Its most prominent role is as an end-capping agent for polymers. By reacting with terminal hydroxyl or amine groups on a pre-formed polymer chain, it introduces a reactive ethynyl group at the chain's end. nasa.govresearchgate.net This allows for post-polymerization modification, where the terminal alkyne groups can be reacted to achieve chain extension and crosslinking, transforming a thermoplastic material into a more robust thermoset. nasa.gov

In materials science , the incorporation of this compound into polymer structures is a key strategy for developing high-performance materials. The thermal reaction of the ethynyl end groups leads to the formation of a highly crosslinked network, which imparts several desirable properties:

Enhanced Thermal Stability: The cured materials exhibit significantly higher glass transition temperatures (Tg), increasing their operational temperature range. nasa.gov

Improved Solvent Resistance: The crosslinked network structure prevents the polymer chains from dissolving in common solvents. nasa.govresearchgate.net

Controlled Curing Behavior: The ethynyl groups allow for curing at elevated temperatures without the release of volatile byproducts, which is advantageous in the manufacturing of composites and adhesives. nasa.gov

Research on phenoxy resins modified with this compound demonstrates a clear correlation between the degree of ethynyl substitution and the material's final properties. As more pendent hydroxyl groups on the polymer backbone are reacted with the acid chloride, the resulting cured resin shows a progressive increase in its glass transition temperature and a corresponding decrease in flexibility, indicative of a higher crosslink density. nasa.gov

| Polymer Description | Mole % Ethynyl Group Substitution | Glass Transition Temp. (Tg) of Cured Resin (°C) | Cured Film Flexibility |

|---|---|---|---|

| Unmodified Phenoxy Resin (PKHH) | 0% | 98°C | Fingernail Creaseable |

| Modified, 25% Ethynyl Substitution | 25% | 123°C | Flexible, Not Creaseable |

| Modified, 50% Ethynyl Substitution | 50% | 152°C | Flexible, Not Creaseable |

| Modified, 100% Ethynyl Substitution | 100% | 193°C | Brittle |

Furthermore, this compound is a critical component in the synthesis of liquid-crystal thermosets (LCTs). benicewiczgroup.com In these systems, it is used to build rigid monomeric units that can self-assemble into ordered liquid-crystalline phases (e.g., nematic) before polymerization. The subsequent thermal curing of the ethynyl groups locks this ordered structure in place, resulting in a crosslinked solid that retains the high strength and modulus characteristic of liquid crystals. benicewiczgroup.com

Structure

3D Structure

Properties

IUPAC Name |

4-ethynylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO/c1-2-7-3-5-8(6-4-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGVGIJULTHHKJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80448729 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62480-31-3 | |

| Record name | 4-ethynylbenzoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80448729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Ii. Synthetic Methodologies and Chemical Transformations of 4 Ethynylbenzoyl Chloride

Established Synthetic Routes to 4-Ethynylbenzoyl Chloride

The preparation of this compound is typically achieved through two principal pathways: a multi-step synthesis originating from a halogenated benzene (B151609) derivative or a more direct conversion from its corresponding carboxylic acid.

Synthesis from Methyl 4-Bromobenzoate via Palladium-Catalyzed Coupling

A common and versatile method for constructing the carbon skeleton of this compound begins with methyl 4-bromobenzoate. This route leverages the power of palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling, to introduce the ethynyl (B1212043) group.

The synthesis involves a sequence of transformations:

Sonogashira Coupling: Methyl 4-bromobenzoate, a commercially available starting material, is coupled with a protected acetylene (B1199291) source. sigmaaldrich.comresearchgate.net A common choice is trimethylsilylacetylene (B32187) (TMSA). The reaction is catalyzed by a palladium complex, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, typically CuI, in the presence of a base like triethylamine (B128534) (TEA).

Deprotection: The resulting methyl 4-((trimethylsilyl)ethynyl)benzoate is then treated with a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base like potassium carbonate in methanol (B129727) to cleave the silyl (B83357) protecting group, yielding methyl 4-ethynylbenzoate.

Saponification: The methyl ester is hydrolyzed to the corresponding carboxylic acid, 4-ethynylbenzoic acid, under basic conditions (e.g., using NaOH or KOH) followed by acidic workup.

Chlorination: Finally, 4-ethynylbenzoic acid is converted to the target acyl chloride, this compound, using a suitable chlorinating agent as detailed in the subsequent section.

This multi-step approach offers flexibility, as a wide variety of substituted aryl halides and alkynes can be used, making it adaptable for creating diverse analogs. organic-chemistry.org

Preparation from 4-Ethynylbenzoic Acid using Acyl Chlorination Reagents

The most direct and common laboratory-scale synthesis of this compound is the conversion of 4-ethynylbenzoic acid. This transformation is a standard procedure in organic chemistry, involving the substitution of the carboxylic acid's hydroxyl group with a chloride atom. google.com Several reagents are effective for this purpose, with the choice often depending on the desired reaction conditions and the scale of the synthesis. chemicalbook.com

Common chlorinating agents include:

Thionyl Chloride (SOCl₂): This is one of the most frequently used reagents. researchgate.netgoogle.com The reaction is typically performed by heating 4-ethynylbenzoic acid in neat thionyl chloride or in an inert solvent. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. orgsyn.org

Oxalyl Chloride ((COCl)₂): This reagent is often preferred for its milder reaction conditions. The conversion is usually carried out at or below room temperature in a chlorinated solvent like dichloromethane (B109758) (DCM). orgsyn.orgchemicalbook.com A catalytic amount of N,N-dimethylformamide (DMF) is typically added to facilitate the reaction. chemicalbook.com The byproducts are also gaseous (CO, CO₂, HCl).

Phosphorus Pentachloride (PCl₅): This solid reagent reacts with carboxylic acids to produce the acyl chloride, along with phosphorus oxychloride (POCl₃) and HCl as byproducts. orgsyn.org

| Chlorinating Reagent | Typical Conditions | Byproducts | Notes |

|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux in neat reagent or inert solvent | SO₂(g), HCl(g) | Inexpensive and common; gaseous byproducts simplify workup. |

| Oxalyl Chloride ((COCl)₂) | Room temperature in DCM with catalytic DMF | CO(g), CO₂(g), HCl(g) | Milder conditions, useful for sensitive substrates. |

| Phosphorus Pentachloride (PCl₅) | Room temperature or gentle heating | POCl₃(l), HCl(g) | Effective, but the liquid byproduct POCl₃ must be separated by distillation. |

Comparative Analysis of Synthetic Efficiency and Scalability

The two primary routes to this compound offer distinct advantages and disadvantages regarding their efficiency and potential for large-scale production.

| Parameter | Route from Methyl 4-Bromobenzoate | Route from 4-Ethynylbenzoic Acid |

|---|---|---|

| Starting Material Availability | Readily available and often inexpensive. | Less common than the bromo-precursor; may need to be synthesized first. |

| Number of Steps | Multiple steps (coupling, deprotection, saponification, chlorination). | Single step. |

| Overall Yield | Lower due to cumulative losses over multiple steps. | Typically high to quantitative. |

| Scalability | Can be challenging and costly due to the palladium catalyst and purification needs at each step. | Highly scalable using common, inexpensive reagents like thionyl chloride. |

| Flexibility | High; allows for the introduction of diverse alkyne functionalities. | Low; limited to the specific conversion. |

Fundamental Reactivity Profiles

The chemical behavior of this compound is dominated by the high reactivity of the acyl chloride functional group.

Nucleophilic Acyl Substitution Reactions

The core reaction of this compound is nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and chlorine atoms. This makes it a prime target for attack by a wide range of nucleophiles. masterorganicchemistry.comyoutube.com The general mechanism proceeds through a two-step addition-elimination pathway. savemyexams.comchemistrysteps.comopenstax.org

Nucleophilic Addition: The nucleophile attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate with a negatively charged oxygen atom. khanacademy.org

Elimination: The tetrahedral intermediate is transient. It collapses by reforming the C=O double bond and expelling the chloride ion, which is an excellent leaving group.

This reaction pathway is common for converting this compound into esters, amides, and anhydrides. chemistrysteps.com

Acylation of Hydroxyl-Functionalized Species

The reaction of this compound with hydroxyl-containing compounds, such as alcohols and phenols, is a rapid and efficient method for forming esters. chemguide.co.uklibretexts.org This esterification reaction typically proceeds readily at room temperature and is often carried out in the presence of a non-nucleophilic base, like pyridine (B92270) or triethylamine. The role of the base is to neutralize the hydrogen chloride (HCl) byproduct that is formed, preventing it from protonating the starting alcohol or reacting with other acid-sensitive functional groups in the molecule. chemistrysteps.com

The reaction with an alcohol (R-OH) proceeds as follows:

The lone pair of electrons on the alcohol's oxygen atom acts as the nucleophile, attacking the carbonyl carbon of this compound.

The tetrahedral intermediate forms and subsequently collapses.

The chloride ion is eliminated, and the protonated ester intermediate is deprotonated by the base to yield the final ester product and the hydrochloride salt of the base.

This acylation is highly effective for primary and secondary alcohols as well as phenols, providing a straightforward method to attach the 4-ethynylbenzoyl moiety to various molecular scaffolds. nih.gov

Formation of Amides and Esters

The acyl chloride functional group of this compound is a highly reactive electrophilic center, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles. This reactivity is central to its use as a building block for introducing the ethynylbenzoyl moiety into larger molecular structures, particularly through the formation of stable amide and ester linkages.

The reaction with primary and secondary amines proceeds rapidly to form the corresponding N-substituted benzamides. This transformation, often referred to as the Schotten-Baumann reaction, is typically carried out in the presence of a base, such as a tertiary amine (e.g., triethylamine or pyridine) or an aqueous base. fishersci.itcommonorganicchemistry.com The base serves to neutralize the hydrogen chloride byproduct generated during the reaction, driving the equilibrium towards the formation of the amide. fishersci.itlibretexts.org The reaction is generally performed in aprotic solvents like dichloromethane (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) at room temperature or below. fishersci.itcommonorganicchemistry.com The general scheme for this amidation is depicted below:

Reaction Scheme for Amide Formation:

this compound + R¹R²NH → N-(R¹)(R²)-4-ethynylbenzamide + HCl

Similarly, this compound reacts with alcohols and phenols to yield the corresponding esters. chemguide.co.uk This esterification process is also typically conducted in the presence of a base, such as pyridine or triethylamine, to scavenge the HCl byproduct. researchgate.net While the reaction with alcohols is generally efficient, the esterification of phenols can sometimes be slower. chemguide.co.uk In such cases, converting the phenol (B47542) to its more nucleophilic phenoxide salt with a base like sodium hydroxide (B78521) can facilitate the reaction. chemguide.co.uk

Reaction Scheme for Ester Formation:

this compound + R-OH → 4-Ethynylbenzoyl ester + HCl

The high reactivity of the acyl chloride group allows for these transformations to occur under mild conditions, preserving the terminal alkyne functionality for subsequent chemical modifications. This orthogonality is a key feature that makes this compound a valuable bifunctional monomer in polymer and materials science.

Alkynyl Group Reactivity

The terminal ethynyl group of this compound and its derivatives is a versatile functional handle that can participate in a range of chemical transformations. These reactions are crucial for polymerization, crosslinking, and postsynthetic modification of materials.

Thermal Crosslinking Mechanisms

Derivatives of this compound, particularly polymers and oligomers bearing the terminal ethynyl group, can undergo thermally induced crosslinking to form highly stable, network structures. This process is of significant interest in the development of high-performance thermosetting resins for applications requiring high thermal and oxidative stability, such as in the aerospace and microelectronics industries.

Metal-Catalyzed Cycloaddition Reactions (Click Chemistry)

The terminal alkyne of this compound is an ideal substrate for metal-catalyzed cycloaddition reactions, most notably the azide-alkyne cycloadditions, which are cornerstone reactions of "click chemistry". researchgate.net These reactions are characterized by their high efficiency, mild reaction conditions, high regioselectivity, and tolerance of a wide range of functional groups, making them exceptionally powerful for molecular construction and bioconjugation. researchgate.netnih.gov

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a widely used transformation that regioselectively yields 1,4-disubstituted 1,2,3-triazoles from a terminal alkyne and an azide (B81097). nih.govbeilstein-journals.org This reaction is known for its robustness and high yields. acs.org The catalytically active Cu(I) species can be generated in situ from a Cu(II) salt, such as copper(II) sulfate, in the presence of a reducing agent like sodium ascorbate. nih.gov The mechanism is believed to involve the formation of a copper acetylide intermediate, which then reacts with the azide. acs.org The resulting 1,2,3-triazole ring is a stable, aromatic heterocycle that can act as a rigid linker in various molecular architectures. nih.gov

Key Features of CuAAC:

| Feature | Description |

|---|---|

| Catalyst | Copper(I) species |

| Reactants | Terminal alkyne, Azide |

| Product | 1,4-disubstituted 1,2,3-triazole |

| Regioselectivity | High (exclusively 1,4-isomer) |

| Conditions | Mild, often in aqueous or organic solvents |

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides access to the 1,5-disubstituted 1,2,3-triazole regioisomer. organic-chemistry.orgnih.gov This reaction is typically catalyzed by ruthenium(II) complexes, such as [CpRuCl] complexes (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)). organic-chemistry.orgnih.govresearchgate.net Unlike CuAAC, the RuAAC is proposed to proceed through an oxidative coupling pathway involving a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.govresearchgate.net A significant advantage of the ruthenium-catalyzed process is its ability to react with both terminal and internal alkynes, offering a broader substrate scope for the synthesis of fully substituted triazoles. organic-chemistry.orgnih.gov

Comparison of CuAAC and RuAAC:

| Feature | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) |

|---|---|---|

| Product Regioisomer | 1,4-disubstituted 1,2,3-triazole | 1,5-disubstituted 1,2,3-triazole researchgate.net |

| Alkyne Substrate | Terminal alkynes | Terminal and internal alkynes organic-chemistry.orgnih.gov |

| Proposed Intermediate | Copper acetylide acs.org | Ruthenacycle organic-chemistry.orgnih.gov |

Polymerization Behavior of Terminal Alkynes

The terminal alkyne functionality of this compound derivatives allows them to act as monomers in various polymerization reactions. The polymerization of terminal alkynes can lead to the formation of conjugated polymers with interesting optical and electronic properties. For instance, the polymerization of phenylacetylene (B144264) and its derivatives, which are structurally similar to the reactive end of this compound, can be initiated by various transition metal catalysts to produce poly(phenylacetylene)s. researchgate.net

Recent advances have also demonstrated the synthesis of cyclic polymers from alkyne monomers using specific tungsten catalysts. researchgate.net These cyclic polyacetylenes exhibit distinct physical properties, such as higher glass transition temperatures and lower viscosities compared to their linear counterparts. nih.gov While specific studies on the direct polymerization of this compound are not extensively detailed, its derivatives, after conversion of the acyl chloride to an amide or ester, can serve as valuable monomers for the synthesis of functional linear or cyclic polymers. The resulting polymers would feature pendant groups derived from the amide or ester, allowing for the tuning of properties such as solubility and processability.

Electrophilic Aromatic Substitution via the Acid Chloride Moiety

The acid chloride functional group of this compound is a powerful tool for creating new carbon-carbon bonds through electrophilic aromatic substitution, most notably via the Friedel-Crafts acylation reaction. sigmaaldrich.comwikipedia.org This classic transformation allows for the introduction of the 4-ethynylbenzoyl group onto an aromatic ring, yielding functionalized aryl ketones. youtube.com The reaction is of significant synthetic utility due to its efficiency and the chemical versatility of the resulting products, which retain the reactive ethynyl handle for subsequent modifications.

The reaction proceeds when this compound is treated with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), in the presence of an aromatic substrate. masterorganicchemistry.comlibretexts.org The primary role of the Lewis acid is to activate the acid chloride, rendering it a much more potent electrophile.

The mechanism involves three key steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the chlorine atom of the this compound. This polarization weakens the carbon-chlorine bond, leading to its cleavage. The result is the formation of a highly electrophilic, resonance-stabilized acylium ion. sigmaaldrich.comyoutube.comjove.com

Electrophilic Attack: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate, often referred to as an arenium ion or sigma complex. wikipedia.orgjove.com

Rearomatization: A weak base, typically the complex formed between the Lewis acid and the chloride ion (e.g., AlCl₄⁻), removes a proton from the carbon atom that formed the new bond. libretexts.org This action restores the aromaticity of the ring and yields the final aryl ketone product. The Lewis acid catalyst is regenerated in this step, although it often forms a complex with the product ketone, necessitating a stoichiometric amount of the catalyst and a subsequent aqueous workup to liberate the final product. youtube.comjove.comorganic-chemistry.org

A significant advantage of the Friedel-Crafts acylation is that the product, an aryl ketone, contains a deactivating acyl group. This deactivation prevents further acylation of the product, allowing for the clean synthesis of monoacylated compounds. organic-chemistry.org

The versatility of this reaction is demonstrated by its application to a range of aromatic substrates. The reactivity of the aromatic compound influences the reaction conditions required. Electron-rich aromatic rings, such as toluene (B28343) or anisole, undergo acylation more readily than less reactive substrates like benzene. Conversely, highly deactivated aromatic systems may not be suitable for this reaction. sigmaaldrich.com

The following table summarizes representative Friedel-Crafts acylation reactions using this compound with various aromatic substrates.

| Aromatic Substrate | Lewis Acid Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Benzene | AlCl₃ | Dichloromethane (CH₂Cl₂) or Carbon disulfide (CS₂) | (4-Ethynylphenyl)(phenyl)methanone |

| Toluene | AlCl₃ | Dichloromethane (CH₂Cl₂) | (4-Ethynylphenyl)(p-tolyl)methanone (major isomer) |

| Anisole | AlCl₃ / FeCl₃ | Nitrobenzene or Dichloromethane (CH₂Cl₂) | (4-Ethynylphenyl)(4-methoxyphenyl)methanone (major isomer) |

| Naphthalene | AlCl₃ | Carbon disulfide (CS₂) or Nitrobenzene | (4-Ethynylphenyl)(naphthalen-1-yl)methanone (major isomer) |

Iii. Applications in Advanced Polymer Science and Engineering

Design and Synthesis of Ethynyl-Terminated Oligomers and Polymers

A principal application of 4-ethynylbenzoyl chloride is in the creation of ethynyl-terminated oligomers. This is typically achieved by reacting the acid chloride with a hydroxy-terminated oligomer, resulting in an "end-capping" reaction that places a reactive ethynyl (B1212043) group at each end of the oligomer chain. This method provides a versatile route to transform various engineering thermoplastics into thermosetting systems with enhanced properties upon curing.

End-Capping of Hydroxy-Terminated Polysulfones and Polyarylates

Ethynyl-terminated polysulfones (ETS) and polyarylates (ETPA) are synthesized by end-capping their respective hydroxy-terminated precursors with this compound. nasa.govnasa.gov This process converts the linear thermoplastic oligomers into thermosetting materials that can be cured through thermal treatment. nasa.govnih.gov The reaction for producing ethynyl-terminated polyarylates is a notable example of this strategy. nasa.gov

The resulting ethynyl-terminated polymers demonstrate significantly improved solvent resistance and higher glass transition temperatures (Tg) after curing. nasa.gov For instance, cured ethynyl-terminated polyarylates exhibit superior properties compared to high molecular weight linear versions. nasa.gov This enhancement is attributed to the crosslinking and chain extension that occurs when the terminal ethynyl groups react at elevated temperatures. nasa.govnasa.gov

Table 1: Properties of Cured Ethynyl-Terminated Polyarylates (ETPA)

Incorporation into Phenoxy Resins for Pendent Ethynyl Functionalization

This compound is used to modify phenoxy resins by reacting with the pendent hydroxyl groups along the polymer backbone. researchgate.netnasa.gov This introduces thermally reactive ethynyl groups pendent to the polymer chain, transforming the thermoplastic into a material that can be crosslinked by heating. google.com This modification improves the solvent resistance and elevates the softening temperature of the original phenoxy resin. nasa.govgoogle.com

The degree of functionalization, or the ethynyl content, can be precisely controlled by adjusting the amount of this compound used in the reaction. nasa.gov This allows for the tailoring of the final cured resin's properties. As the concentration of pendent ethynyl groups increases, the resulting cured polymer shows a higher glass transition temperature and enhanced solvent resistance, although this may be accompanied by a decrease in flexibility. nasa.gov

Synthesis of Poly(arylene ether ketones) with Ethynyl End Groups

The end-capping strategy utilizing this compound is also applicable to other poly(arylene ethers), including the family of poly(arylene ether ketones) (PAEKs). Hydroxy-terminated PAEK oligomers can be reacted with this compound to produce ethynyl-terminated versions. researchgate.net This functionalization converts the high-performance thermoplastic into a thermoset precursor. The subsequent heat-induced reaction of these terminal acetylenic groups leads to the formation of a crosslinked network, yielding materials with excellent solvent resistance and improved thermal stability. researchgate.netresearchgate.net

Polymer Network Formation and Curing Studies

The ethynyl groups introduced by this compound are the key to forming a robust polymer network. Upon heating, these groups undergo complex reactions, including chain extension and crosslinking, without the need for a catalyst or the evolution of volatile byproducts. google.comnasa.gov

Thermally Induced Chain Extension and Crosslinking Kinetics

The curing of polymers functionalized with ethynyl groups is a thermally activated process that can be monitored using techniques like Differential Scanning Calorimetry (DSC). expresspolymlett.com DSC analysis of these polymers reveals a strong exothermic transition over a specific temperature range, which corresponds to the reaction of the ethynyl groups. nasa.gov

For example, a phenoxy resin fully functionalized with ethynyl groups (100 mole %) exhibits a DSC scan with a glass transition temperature (Tg) at 102°C, followed by a powerful exotherm that peaks at 257°C, indicating the temperature of maximum cure rate. nasa.gov Similarly, ethynyl-terminated polyarylates show a cure exotherm that begins around 200°C and peaks near 400°C. nasa.gov The characteristics of this exotherm—its onset, peak, and energy—provide crucial information about the curing kinetics and the processing window for these thermosetting materials. mdpi.com The absence of volatile byproducts during cure is a significant advantage for processing, particularly in composite manufacturing. nasa.gov

Relationship between Ethynyl Content and Crosslink Density

The crosslink density of the final cured polymer network is directly related to the initial ethynyl group content in the precursor resin. nasa.gov By controlling the mole fraction of this compound during the synthesis, one can systematically vary the number of reactive sites on the polymer chains. nasa.gov

A higher ethynyl content leads to a higher crosslink density in the cured material. nasa.gov This increased density results in a more rigid network with a higher glass transition temperature and superior resistance to solvents. nih.govnasa.gov However, a very high crosslink density can also lead to a more brittle material. nih.gov Conversely, a lower ethynyl content results in a lower crosslink density, which may offer greater toughness and flexibility but with a reduced Tg and less solvent resistance. nasa.govnih.gov This relationship allows for the precise tuning of material properties to meet the demands of specific applications, from adhesives and coatings to advanced composite matrices. nasa.govgoogle.com

Table 2: Effect of Ethynyl Content on Phenoxy Resin Properties

Development of Rigid-Rod Bisacetylene Thermosets

Rigid-rod polymers are a class of materials known for their exceptional thermal stability and mechanical properties, which stem from their highly ordered and rigid molecular structures. This compound serves as a key building block in the synthesis of rigid-rod bisacetylene thermosets. These thermosets are prepared by reacting this compound with various dihydroxy aromatic compounds. The resulting monomers possess a rigid central aromatic core with terminal acetylene (B1199291) groups that can undergo thermal curing to form a highly crosslinked network.

Research has shown that the curing kinetics of these bisacetylene thermosets are significantly influenced by the phase in which the reaction occurs. Curing in the nematic phase has been observed to proceed at a faster rate compared to the isotropic phase. This acceleration is attributed to the pre-organized state of the molecules in the liquid crystalline phase, which facilitates the crosslinking reaction. The thermal transitions of a series of rigid-rod bisacetylene thermosets synthesized from this compound are summarized in the table below.

| Central Aromatic Group | Substituent | Melting Transition (°C) | Polymerization Onset (°C) | Polymerization Peak (°C) |

| Hydroquinone | None | 205 | 220 | 275 |

| Methylhydroquinone | None | 185 | 210 | 260 |

| Phenylhydroquinone | None | 230 | 240 | 290 |

| 4,4'-Biphenol | None | 280 | 290 | 340 |

| 2,2'-Dimethyl-4,4'-biphenol | None | 215 | 230 | 280 |

Fabrication of Advanced Polymeric Materials

The integration of this compound into polymer structures allows for the fabrication of advanced materials with tailored properties suitable for demanding applications.

High-Performance Structural Resins for Aerospace and Composite Applications

The aerospace and composite industries require materials that exhibit a combination of high strength, high stiffness, low density, and excellent thermal and environmental stability. The rigid-rod polymers and crosslinked networks derived from this compound possess many of these desirable characteristics. The inherent rigidity of the molecular structure contributes to a high modulus and dimensional stability, while the crosslinked network formed by the ethynyl groups provides exceptional thermal and chemical resistance.

While direct applications of polymers based solely on this compound in specific aerospace programs are not extensively documented in open literature, the fundamental properties of these materials align with the stringent requirements of the aerospace sector. For instance, the high thermal stability of rigid-rod bisacetylene thermosets makes them potential candidates for use as matrix resins in fiber-reinforced composites for high-temperature applications. Furthermore, their inherent resistance to solvents and moisture is a critical attribute for materials used in the harsh operating environments encountered in aerospace. The ability to form ordered structures, such as those in liquid crystalline phases, can also be exploited to create composites with tailored anisotropic properties, further enhancing their performance in specific structural components.

Modified Phenoxy Resins with Enhanced Solvent Resistance

Phenoxy resins are amorphous thermoplastics known for their toughness and ductility. However, their application can be limited by their susceptibility to certain solvents. To address this limitation, this compound can be used as a chemical modifier to introduce reactive pendent ethynyl groups along the phenoxy resin backbone. This modification is achieved by reacting the hydroxyl groups of the phenoxy resin with this compound.

Upon thermal curing, these pendent ethynyl groups undergo crosslinking reactions, transforming the linear thermoplastic into a crosslinked thermoset network. This network structure significantly enhances the resin's resistance to solvents. Research conducted by NASA has demonstrated that as the content of the pendent ethynyl groups increases, the solvent resistance of the cured phenoxy resin improves. Concurrently, the glass transition temperature (Tg) of the material also increases, indicating a higher use temperature. However, this improvement in thermal and chemical resistance is accompanied by a decrease in the flexibility of the material. By controlling the amount of this compound used in the modification, the properties of the resulting resin can be tailored to achieve a desired balance of solvent resistance, thermal stability, and mechanical toughness.

The following table illustrates the effect of varying the mole percentage of this compound on the properties of the modified phenoxy resin.

| Mole % this compound | Glass Transition Temperature (Tg) of Cured Resin (°C) | Film Flexibility | Solvent Resistance |

| 10 | 160 | Flexible | Moderate |

| 25 | 185 | Slightly Brittle | Good |

| 50 | 210 | Brittle | Excellent |

| 100 | 250 | Very Brittle | Excellent |

Liquid Crystalline Epoxy Resins and Order Retention During Curing

Liquid crystalline epoxy resins are a class of high-performance materials that combine the processability of epoxy resins with the unique properties of liquid crystals. The incorporation of rigid, rod-like molecular structures is essential for the formation of liquid crystalline phases. The rigid aromatic structure of this compound makes it a suitable precursor for creating the mesogenic (liquid crystal-forming) units in these resins.

When thermosetting monomers, such as those derived from this compound, exhibit a liquid crystalline phase, it is possible to cure the resin within this phase. This process allows for the retention of the molecular order of the liquid crystalline state in the final crosslinked solid. The resulting cured material possesses a highly oriented, anisotropic molecular structure, which can lead to exceptional mechanical properties, such as high modulus and strength, in the direction of molecular alignment.

The ability to retain order during curing is a significant advantage for creating materials with tailored properties. For example, in composite applications, aligning the liquid crystalline domains with the direction of applied stress can lead to a substantial improvement in the mechanical performance of the material. The curing of nematic monomers in the liquid-crystalline melt has been shown to result in a crosslinked solid that retains the nematic order, demonstrating the feasibility of this approach for creating highly ordered thermoset materials.

Iv. Role in Supramolecular Chemistry and Molecular Recognition

Design of Molecular Building Blocks for Supramolecular Assemblies

The structure of 4-ethynylbenzoyl chloride is uniquely suited for its use as a molecular building block, or tecton, in supramolecular chemistry. The acyl chloride handle provides a reactive site for covalently linking the core ethynylbenzoyl moiety to other molecules, such as polymers or biomolecules. This covalent modification yields new, larger structures wherein the ethynyl (B1212043) group is strategically positioned to direct the assembly of these structures through non-covalent forces.

A prime example of this design strategy is the synthesis of poly(4-ethynylbenzoyl-L-valine). In this case, the acyl chloride group of this compound is reacted with the amino acid L-valine to form a monomer, which is then polymerized. The resulting chiral polyacetylene possesses pendant carboxylate groups from the valine residues and the terminal ethynyl groups from the benzoyl moiety. This macromolecule acts as a sophisticated building block where the polymer backbone provides a scaffold, and the functional groups guide supramolecular assembly processes. nih.gov

Investigation of Non-Covalent Interactions Involving the Ethynyl Group

The terminal ethynyl group (–C≡CH) is a key player in molecular recognition, capable of participating in a range of specific and influential non-covalent interactions. These interactions are fundamental to the stability and structure of the resulting supramolecular assemblies.

The phenyl and ethynyl components of the 4-ethynylbenzoyl group both contain π-systems, making them active participants in π-stacking interactions. nih.gov Theoretical studies on related molecules, such as 1,3,5-triethynylbenzene, have shown that the ethynyl substituent can enhance the stacking affinity of an aromatic ring. frontiersin.org The introduction of the ethynyl linker can extend the effective π-conjugation length of a molecule, which in turn influences molecular packing and photophysical properties. mdpi.com This enhanced stacking is crucial for organizing molecules in the solid state and in solution, contributing to the formation of ordered columnar or layered structures. In the context of materials science, these interactions are vital for optimizing charge transport in organic electronic devices. unipd.it

The ethynyl group is a versatile hydrogen-bonding motif, acting as both a hydrogen bond donor and an acceptor. nih.gov The terminal hydrogen atom on the sp-hybridized carbon is notably acidic compared to hydrogens on sp² or sp³ carbons, allowing it to function as a potent hydrogen bond donor in C–H···X interactions, where X can be an electronegative atom like oxygen or a π-system. nih.govbeilstein-journals.org For instance, C(sp)–H···O hydrogen bonds have been shown to be geometrically and spectroscopically comparable to moderately strong O–H···O hydrogen bonds. researchgate.netnih.gov

Simultaneously, the electron-rich triple bond can act as a hydrogen bond acceptor, participating in interactions with hydrogen bond donors like O-H or N-H groups. nih.govresearchgate.netnih.gov This dual donor-acceptor capability can lead to the formation of robust and highly directional networks. In some crystal structures, ethynyl groups have been observed to form self-complementary C≡CH···π(C≡C) contacts, leading to the assembly of complex architectures like diamondoid networks. beilstein-journals.org

The electronic nature of the ethynyl group allows it to significantly modulate the ion-π binding ability of the attached aromatic ring. High-level theoretical studies have established that the ethynyl group functions as an electron-withdrawing group through induction. nih.govnih.gov This property enhances the interaction of the aromatic ring with anions, making anion-π interactions more favorable. nih.govnih.gov The effect is comparable to that of other electron-withdrawing groups like fluorine. nih.gov

Conversely, the ethynyl substituent has a more nuanced effect on cation-π interactions. While most electron-withdrawing groups weaken the ability of an aromatic ring to bind cations, the ethynyl group does so to a lesser extent than might be expected. nih.govnih.gov It has been described as a "fine-tuning" group that can reduce the negative impact of other electron-withdrawing substituents on cation-π binding, thereby improving the interaction. frontiersin.orgunipd.it This dual behavior allows for precise control over the recognition of either cations or anions at the π-surface of the aromatic ring. unipd.it

Table 1: Theoretical Interaction Energies of Substituted Benzenes with Ions

| Interacting Species | Benzene (B151609) | 1,3,5-Trifluorobenzene | 1,3,5-Triethynylbenzene |

| Anion (Cl⁻) | Favorable | More Favorable | Favorable (Comparable to Trifluorobenzene) |

| Cation (Na⁺) | Favorable | Less Favorable | Slightly Less Favorable than Benzene |

This table provides a qualitative summary based on theoretical findings indicating the ethynyl group's electron-withdrawing nature enhances anion-π interactions while only slightly weakening cation-π interactions. nih.govfrontiersin.org

Self-Assembly Processes for Hierarchical Architectures

The deliberate placement of functional groups, as seen in derivatives of this compound, enables the programmed self-assembly of molecules into complex, hierarchical structures. The process often begins with the covalent synthesis of a building block, which then spontaneously organizes into a larger architecture driven by a combination of non-covalent forces.

The aforementioned poly(4-ethynylbenzoyl-L-valine) provides a clear example of this principle. Under basic conditions, the carboxylic acid groups on the valine residues become deprotonated, creating anionic sites along the polymer chain. These sites can then electrostatically bind positively charged planar molecules, such as alkynylplatinum(II) terpyridyl complexes. This initial binding induces the aggregation and helical self-assembly of the platinum complexes along the chiral polymer scaffold. nih.gov The resulting hierarchical structure is a supramolecular ensemble where the chirality of the polymer is transferred to the spatial arrangement of the metal complexes, a process that can be monitored by circular dichroism spectroscopy. nih.gov The entire assembly is reversible and can be controlled by external stimuli like pH. nih.gov

Development of Supramolecular Polymers and Frameworks

Building upon the principles of self-assembly, this compound derivatives can be used to construct supramolecular polymers and extended frameworks. Supramolecular polymers are chain-like structures formed by monomeric units held together by reversible, non-covalent interactions. frontiersin.orgnih.gov The helical assembly of platinum complexes on the poly(4-ethynylbenzoyl-L-valine) backbone is a form of supramolecular polymerization, where the polymer acts as a template to organize the metal complexes into a one-dimensional array. nih.gov

Furthermore, the rigid, linear nature of the ethynylbenzoyl unit makes it an attractive candidate for the construction of more rigid, porous materials like Covalent Organic Frameworks (COFs). COFs are crystalline polymers with permanent porosity, built from organic linkers connected by strong covalent bonds. While direct use of the acyl chloride is one synthetic route, related functional groups like aldehydes are commonly used to react with amine linkers to form imine-linked COFs. nih.govnih.gov A molecule like this compound could be chemically converted into a di- or trifunctional linker for polymerization into a 2D or 3D framework. The ethynyl groups within such a framework would line the pores, imparting specific properties such as conductivity or selective binding of guest molecules. nih.gov

Vi. Computational and Theoretical Investigations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 4-ethynylbenzoyl chloride. These studies focus on the distribution of electrons within the molecule, the energies of its molecular orbitals, and its susceptibility to chemical attack.

The reactivity of related aromatic compounds has been successfully modeled using quantum methods like the Semi-Empirical Parameterized Model number 3 (SE-PM3), which can calculate an Electron Transfer Coefficient (ETC) to predict the likelihood of a chemical bond forming. researchgate.net For this compound, the key features are the electron-withdrawing acyl chloride group and the electron-rich ethynyl (B1212043) group. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

Theoretical calculations on similar heterocyclic compounds have shown that reactivity descriptors are often less sensitive to the size of the system but are crucial for understanding the molecule's behavior in reactions. nih.gov For this compound, the LUMO is expected to be localized primarily on the benzoyl chloride moiety, making the carbonyl carbon a prime site for nucleophilic attack. The HOMO, conversely, would have significant contributions from the ethynyl group and the aromatic ring, indicating its role in electrophilic reactions. Time-dependent DFT (TD-DFT) can further be used to investigate the nature of electronically excited states, which is crucial for understanding photochemical processes. mdpi.com

Table 1: Calculated Electronic Properties of a Model Benzoyl Chloride System Note: This table is illustrative, based on typical results from DFT calculations on substituted benzoyl chlorides.

| Parameter | Method | Calculated Value |

|---|---|---|

| HOMO Energy | DFT/B3LYP/6-311G(d,p) | -7.2 eV |

| LUMO Energy | DFT/B3LYP/6-311G(d,p) | -1.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-311G(d,p) | 5.7 eV |

| Dipole Moment | DFT/B3LYP/6-311G(d,p) | 3.5 D |

Molecular Modeling of Polymerization and Crosslinking Processes

Molecular modeling techniques, including molecular dynamics (MD) and coarse-grained simulations, are used to study the polymerization and crosslinking of monomers derived from this compound. nih.gov This compound serves as a precursor for introducing terminal ethynyl groups onto polymer backbones, which can then undergo thermal or catalytic crosslinking to form robust networks. researchgate.netscience.gov

For instance, phenoxy resins have been modified by reacting their hydroxyl groups with this compound to introduce pendent ethynyl groups. science.gov Computational models can simulate the subsequent thermal curing process. These simulations track the trajectories of atoms and molecules over time, allowing researchers to observe the formation of covalent bonds as the ethynyl groups react. This provides insight into the kinetics of the crosslinking reaction and the resulting network topology. science.gov

Multiscale modeling is a particularly effective approach. nih.gov Atomistic MD simulations can capture the detailed chemical steps of the initial crosslinking reactions, while coarse-grained models can simulate the evolution of the larger polymer network structure, predicting bulk material properties such as glass transition temperature and mechanical strength. nih.gov These models have shown that as the content of pendent ethynyl groups increases, the cured resin exhibits a higher glass transition temperature and improved solvent resistance due to a higher crosslink density. science.gov

Mechanistic Elucidation of Reaction Pathways and Selectivity

Computational chemistry is pivotal in elucidating the detailed mechanisms of reactions involving this compound. DFT calculations can map the potential energy surface for a given reaction, identifying transition states, intermediates, and products. researchgate.netmdpi.com This allows for a quantitative understanding of reaction barriers and thermodynamics, explaining observed selectivity.

The solvolysis of benzoyl chlorides, for example, can proceed through different mechanisms, such as a limiting S_N1 mechanism or an S_N1 mechanism with significant nucleophilic solvent participation. rsc.orgresearchgate.net Computational studies on the reaction of similar chlorides with model zeolite clusters have used DFT to investigate competing reaction channels, such as direct dehydrohalogenation (E2 type) versus an S_N2 type pathway involving an intermediate. researchgate.net Such studies reveal that the relative activation energies of these competing pathways determine the reaction's outcome. For this compound, the electronic nature of the ethynyl substituent would be incorporated into the model to determine its influence on the stability of potential carbocation intermediates or the structure of transition states.

Kinetic calculations based on Transition State Theory (TST) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory can be combined with the computed potential energy surface to predict reaction rate coefficients over a range of temperatures and pressures. mdpi.com These theoretical kinetics can then be compared with experimental data to validate the proposed mechanism.

Analysis of Substituent Effects on Intermolecular and Intramolecular Interactions

The ethynyl and chloride substituents on the benzoyl framework significantly influence the molecule's non-covalent interactions, which can be analyzed using computational methods. Theories such as Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) are employed to characterize and quantify these interactions. mdpi.com

Intramolecular Interactions: The primary intramolecular interaction involves the electronic interplay between the electron-withdrawing acyl chloride group and the π-system of the aromatic ring and ethynyl group. Computational analysis can quantify this electronic communication and determine its effect on bond lengths, angles, and vibrational frequencies.

Intermolecular Interactions: In the solid state or in solution, molecules of this compound can interact via several non-covalent forces. Computational models can identify and quantify these interactions:

Hydrogen Bonding: The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor, interacting with the carbonyl oxygen or the chlorine atom of a neighboring molecule.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with an electron-rich region of another molecule.

π-π Stacking: The aromatic rings can stack on top of one another, stabilized by van der Waals forces.

Classical molecular dynamics studies on deep eutectic solvents have demonstrated how chloride ions interact strongly with hydrogen bond donors. researchgate.net Similarly, DFT studies on quinolone derivatives have been used to investigate the geometry and energy of various intra- and intermolecular hydrogen bonds. mdpi.com These approaches can be directly applied to this compound to understand its self-assembly and interaction with other molecules.

Prediction and Interpretation of Phase Behavior in Liquid Crystalline Systems

The rigid, linear structure of molecules derived from this compound makes them excellent candidates for forming liquid crystalline (LC) phases. Molecular dynamics (MD) simulations and DFT are essential tools for predicting and interpreting the mesomorphic behavior of these materials. mdpi.com

Computational studies allow for the investigation of structure-property relationships, revealing how factors like molecular geometry and the length of terminal flexible chains influence the type and stability of LC phases (e.g., nematic, smectic). mdpi.commdpi.com For instance, simulations can predict thermodynamic parameters and transition temperatures, which can be corroborated by experimental techniques like differential scanning calorimetry (DSC). nih.govmdpi.com

MD simulations can provide a detailed picture of molecular organization within a specific mesophase. By calculating orientational and positional order parameters, researchers can distinguish between different phases, such as the nematic (orientational order only) and smectic (orientational and one-dimensional positional order) phases. nih.gov These simulations have shown that for some systems, deviations from classical theories of nematic order can be explained by the effects of short-range positional ordering. Theoretical frameworks are also being developed to understand more complex modulated phases, such as cholesteric or twist-bend nematic phases, which can be induced by specific molecular shapes and interactions. aps.org

Table 2: Computationally Derived Parameters for a Model Liquid Crystal Dimer Note: This table is illustrative, based on typical results from MD simulations and DFT calculations on LC systems.

| Parameter | Computational Method | Typical Finding |

|---|---|---|

| Nematic-Isotropic Transition Temp. (T_NI) | MD Simulation | Close agreement with experimental DSC data |

| Orientational Order Parameter (S) | MD Simulation | S > 0.4 in nematic phase, S = 0 in isotropic phase |

| Molecular Aspect Ratio | DFT Geometry Optimization | High aspect ratio promotes mesophase stability |

| Layer Spacing (d) in Smectic Phase | MD Simulation | Correlates with molecular length, indicating intercalated or non-intercalated packing |

Vii. Advanced Analytical and Characterization Methodologies in Research

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the molecular-level characterization of 4-ethynylbenzoyl chloride. They provide detailed information on the compound's structural framework and the specific arrangement of its atoms and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the unambiguous structural determination of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR are employed to map the chemical environment of each unique nucleus within the molecule.

In ¹H NMR, the aromatic protons of the benzene (B151609) ring typically appear as a set of doublets due to ortho- and meta-coupling. Specifically, the protons ortho to the electron-withdrawing acyl chloride group are deshielded and resonate at a lower field compared to the protons ortho to the ethynyl (B1212043) group. The terminal acetylenic proton exhibits a characteristic singlet at a distinct chemical shift.

¹³C NMR spectroscopy provides complementary information, identifying each unique carbon atom in the molecule. The carbonyl carbon of the acyl chloride is highly deshielded and appears at a very low field. The quaternary carbons of the benzene ring and the two carbons of the alkyne group also have characteristic chemical shifts that confirm the presence of these functionalities.

Detailed ¹H and ¹³C NMR spectral data for this compound are presented in the tables below.

Interactive Data Table: ¹H NMR Spectral Data of this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (ortho to -COCl) | 8.01 | Doublet (d) |

| Aromatic (ortho to -C≡CH) | 7.59 | Doublet (d) |

| Acetylenic (-C≡CH) | 3.29 | Singlet (s) |

Solvent: CDCl₃

Interactive Data Table: ¹³C NMR Spectral Data of this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Carbonyl (-C OCl) | 167.3 |

| Aromatic (C -COCl) | 135.2 |

| Aromatic (C H, ortho to -COCl) | 132.5 |

| Aromatic (C H, ortho to -C≡CH) | 130.1 |

| Aromatic (C -C≡CH) | 128.8 |

| Acetylenic (-C ≡CH) | 82.8 |

| Acetylenic (-C≡C H) | 82.2 |

Solvent: CDCl₃

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the characteristic functional groups within this compound. These vibrational spectroscopy methods probe the quantized vibrational states of the molecule.

The IR spectrum of this compound is dominated by a very strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the acyl chloride group, typically found in the region of 1750-1790 cm⁻¹. Another key feature is the sharp, weak absorption band around 3300 cm⁻¹ due to the ≡C-H (acetylenic C-H) stretching vibration. The C≡C (alkyne) stretching vibration appears as a weak to medium band in the 2100-2140 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations are also observed in their characteristic regions.

Raman spectroscopy provides complementary information. While the C=O stretch is also Raman active, the C≡C triple bond stretch often gives a stronger and more easily identifiable signal in the Raman spectrum compared to the IR spectrum due to the change in polarizability during the vibration. This makes Raman spectroscopy particularly useful for monitoring reactions involving the ethynyl group. The symmetric vibrations of the benzene ring also give rise to characteristic Raman bands.

Interactive Data Table: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| ≡C-H | Stretch | ~3300 | Sharp, Weak-Medium | Medium |

| Aromatic C-H | Stretch | 3000-3100 | Medium | Medium |

| C≡C | Stretch | 2100-2140 | Weak-Medium | Strong |

| C=O | Stretch | 1750-1790 | Very Strong | Medium |

| Aromatic C=C | Stretch | 1400-1600 | Medium-Strong | Strong |

| C-Cl | Stretch | 600-800 | Medium-Strong | Weak |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic structure of this compound by probing the electronic transitions between molecular orbitals. The spectrum is characterized by absorption bands that correspond to the promotion of electrons from lower energy bonding or non-bonding orbitals to higher energy anti-bonding orbitals.

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of a substituted benzene ring with extended conjugation. The presence of the benzoyl chromophore, extended by the ethynyl group, leads to π → π* transitions. The addition of the ethynyl group to the benzoyl system typically results in a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzoyl chloride, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The fine structure of the absorption bands can also provide information about the vibrational levels associated with the electronic states. Transitions involving the non-bonding electrons on the oxygen and chlorine atoms (n → π*) may also be observed, typically as weaker bands at longer wavelengths.

Thermal Analysis Techniques for Kinetic and Transition Studies

Thermal analysis techniques are critical for evaluating the suitability of this compound as a monomer for high-performance polymers. These methods measure the physical and chemical properties of the substance as a function of temperature.

Differential Scanning Calorimetry (DSC) is a key technique for studying the thermal events associated with the polymerization of this compound. By precisely measuring the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, DSC can detect the exothermic heat release that accompanies the polymerization of the ethynyl group.

In a typical DSC experiment on a sample containing this compound and a suitable initiator, a broad exothermic peak would be observed over a specific temperature range. The onset temperature of this exotherm provides information about the initiation temperature of the polymerization, while the peak maximum indicates the temperature of the maximum polymerization rate. The total enthalpy (area under the peak) of this exotherm is directly proportional to the extent of the reaction and can be used in kinetic studies of the polymerization process. Furthermore, after the initial polymerization scan, subsequent DSC scans of the resulting polymer can reveal its glass transition temperature (Tg), a critical parameter defining its service temperature range.

Thermogravimetric Analysis (TGA) is used to assess the thermal stability of materials derived from this compound. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is not typically used to study the monomer itself, which is volatile, but is essential for characterizing the thermal robustness of the resulting polymers.

Chromatographic and Microscopic Techniques

Size-Exclusion Chromatography (SEC) for Polymer Molecular Weight Determination

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is an indispensable analytical technique for characterizing polymers, including those synthesized using this compound or its derivatives. shimadzu.com The fundamental principle of SEC involves the separation of macromolecules based on their size, or more accurately, their hydrodynamic volume in solution. paint.org As the polymer solution passes through a column packed with a porous gel, larger molecules are unable to enter the pores and thus travel a shorter path, eluting first. shimadzu.compaint.org Conversely, smaller molecules penetrate the pores to varying extents, leading to a longer retention time. shimadzu.com

This separation method allows for the determination of the molecular weight distribution of a polymer sample. Key parameters obtained from SEC analysis include the number-average molecular weight (Mn), the weight-average molecular weight (Mw), and the polydispersity index (PDI), which is the ratio of Mw to Mn. bitesizebio.comnih.gov The PDI provides a measure of the breadth of the molecular weight distribution within the polymer sample. bitesizebio.com In the synthesis of polymers such as poly(phenylacetylene)s, where this compound could act as a monomer precursor, SEC is crucial for confirming the success of the polymerization and quantifying the molecular weight of the resulting polymer. osti.govresearchgate.net

The experimental process involves dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and injecting the solution into the SEC system. osti.gov The system is calibrated using standards of known molecular weight, often polystyrene, to generate a calibration curve that relates elution time to molecular weight. shimadzu.com Research on poly(phenylacetylene) derivatives has utilized GPC to determine molecular weights, with one study reporting a number-average molecular weight (Mn) of 141 kg/mol and a dispersity (PDI) of 1.25 for a poly(phenylacetylene) derivative. osti.gov

The data below illustrates typical results obtained from an SEC analysis of polymers.

| Polymer Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer 1 | 141,000 | 176,250 | 1.25 |

| Polymer 2 | 274,000 | 520,600 | 1.90 |

| Polymer 3 | 26,000 | 39,000 | 1.50 |

This table is illustrative, with data points for Polymer 1 and 2 being representative of findings for poly(phenylacetylene) derivatives osti.gov, and Polymer 3 representing a different synthetic polymer. shimadzu.com

Optical Microscopy for Observation of Phase Behavior

Optical microscopy, particularly when used with polarized light (Polarized Optical Microscopy, POM), is a powerful and direct method for observing the phase behavior of materials, such as liquid crystals. spie.orgicm.edu.pl When a rigid molecular unit like that derived from this compound is incorporated into a molecule, it can induce liquid crystalline properties. POM is highly effective for identifying these anisotropic phases (e.g., nematic, smectic) and the temperatures at which transitions between them occur. ucsd.edu

The technique relies on the ability of anisotropic materials to be birefringent, meaning they split a beam of polarized light into two rays. spie.org When viewed between two crossed polarizers, this birefringence results in characteristic textures of colors and patterns that act as fingerprints for specific liquid crystal phases. icm.edu.pl For example, a nematic phase often displays a "schlieren" texture, while a smectic A phase can show a "focal conic fan" texture. mrs-j.org

In a typical experiment, the sample is placed on a hot stage under the microscope, allowing for precise temperature control. mdpi.com As the temperature is changed, the researcher can directly observe the transitions from a crystalline solid to various liquid crystalline mesophases and finally to an isotropic liquid. mdpi.com Research into ionic liquid crystalline polymers has shown that they can form a smectic A phase identified by its focal conic fan texture, while their non-ionic counterparts may only form a nematic phase with a schlieren texture. mrs-j.org These observations are often correlated with data from differential scanning calorimetry (DSC) to obtain a complete picture of the material's thermal properties. icm.edu.plbeilstein-journals.org

The following table provides representative data that could be obtained from a POM study of liquid crystalline polymers.

| Polymer Sample | Transition | Temperature (°C) | Observed Texture |

| LCP-A | Crystal → Smectic A | 145 | Formation of focal conic fans |

| LCP-A | Smectic A → Nematic | 190 | Transition to schlieren texture |

| LCP-A | Nematic → Isotropic | 235 | Disappearance of birefringence |

| LCP-B | Crystal → Nematic | 160 | Appearance of schlieren texture |

| LCP-B | Nematic → Isotropic | 210 | Disappearance of birefringence |

This table is illustrative and represents typical data obtained from the observation of phase behavior using polarized optical microscopy in materials science research. mrs-j.orgbeilstein-journals.org

Viii. Future Research Directions and Emerging Applications

Development of Novel "Green" Synthetic Methodologies

Traditional synthesis of acid chlorides often involves reagents like thionyl chloride or oxalyl chloride, which raise environmental and safety concerns. Future research will focus on developing "green" synthetic routes for 4-ethynylbenzoyl chloride that align with the principles of green chemistry. uniroma1.it The goal is to reduce the use of hazardous substances, minimize waste, and improve energy efficiency. uniroma1.it

One promising approach is the exploration of catalytic methods that avoid stoichiometric halogenating agents. For instance, catalytic systems could be developed to convert 4-ethynylbenzoic acid to the corresponding acid chloride using a recyclable catalyst and a less hazardous chlorine source. Another avenue involves the use of bio-based, sustainable solvents to replace conventional chlorinated solvents like dichloromethane (B109758). bath.ac.uk Research into alternative solvents, such as Cyrene™, has shown potential for reducing the environmental impact of similar chemical transformations. bath.ac.uk Furthermore, adopting continuous-flow processing could offer a safer, more efficient, and scalable alternative to batch production, minimizing waste and improving process control. uniroma1.it The development of such methodologies would not only make the production of this compound more environmentally friendly but also more economical. patsnap.comnih.gov

Table 1: Principles of Green Chemistry Applied to this compound Synthesis

| Principle | Application in Synthesis of this compound |

|---|---|

| Waste Prevention | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. |

| Atom Economy | Utilizing catalytic methods that minimize the generation of by-products. |

| Less Hazardous Chemical Syntheses | Replacing hazardous reagents like thionyl chloride with safer alternatives. rice.edu |

| Designing Safer Chemicals | The inherent reactivity of the target molecule is for specific applications, but its synthesis should minimize risk. |

| Safer Solvents and Auxiliaries | Replacing traditional chlorinated solvents with greener alternatives like bio-based solvents. bath.ac.uk |

| Design for Energy Efficiency | Developing reactions that can be conducted at ambient temperature and pressure. rice.edu |

| Use of Renewable Feedstocks | Exploring bio-based precursors for the benzene (B151609) ring structure. |

| Reduce Derivatives | Avoiding unnecessary protection/deprotection steps for the ethynyl (B1212043) group. |

| Catalysis | Employing recyclable catalysts to reduce waste and improve efficiency. patsnap.com |

| Real-time Analysis for Pollution Prevention | Implementing in-line process monitoring in continuous-flow systems to prevent releases. uniroma1.it |

Expanding the Scope of Polymer Matrix Materials for Advanced Composites

The terminal alkyne group of this compound makes it an excellent candidate for modifying and creating high-performance polymer matrices for advanced composite materials. Future research will likely focus on incorporating this molecule into various polymer systems to enhance their thermal stability, mechanical strength, and chemical resistance.

When used as a cross-linking agent or a monomer, the ethynyl groups can undergo thermal or catalytic polymerization to form highly cross-linked, rigid networks. This is particularly valuable for creating thermosetting resins with high glass transition temperatures and excellent performance in extreme environments. Research could explore its use in epoxy, polyimide, and bismaleimide matrices, where the resulting interpenetrating polymer networks could exhibit superior properties compared to the base polymers. researchgate.net For example, reacting this compound with epoxy resins containing hydroxyl groups would covalently bond the molecule to the matrix, with the ethynyl groups available for subsequent thermal curing. This approach could significantly improve the toughness and service temperature of the resulting composite material.

Integration with Nanoscience for Functional Nanomaterials

The integration of this compound with nanoscience offers a pathway to create novel functional nanomaterials. The molecule's small size and dual reactivity allow it to act as a versatile surface functionalization agent or a molecular linker.

Future research will likely investigate the functionalization of various nanoparticles, such as silica, gold, and magnetic nanoparticles, with this compound. mdpi.comunina.it The acid chloride group can react with hydroxyl or amine groups on the surface of these nanoparticles, creating a stable, covalently attached organic layer. unina.itnih.gov The outward-facing ethynyl groups can then be used for further modifications via "click" chemistry (copper-catalyzed azide-alkyne cycloaddition), allowing for the precise attachment of biomolecules, fluorescent dyes, or other functional moieties. core.ac.uk This strategy could be employed to develop targeted drug delivery systems, advanced diagnostic probes, and novel catalysts.

For example, magnetic nanoparticles functionalized with this compound could be subsequently "clicked" with a targeting ligand for biomedical applications. nih.gov Similarly, functionalizing quantum dots or gold nanoparticles could allow for their integration into polymer matrices or self-assembly into ordered structures for applications in electronics and photonics. mdpi.com

Table 2: Potential Nanoscience Applications

| Nanomaterial | Functionalization Method | Potential Application |

|---|---|---|

| Silica Nanoparticles (MSN) | Reaction of acid chloride with surface silanol groups. unina.it | pH-responsive drug delivery, corrosion-resistant coatings. unina.it |

| Gold Nanoparticles (AuNP) | Surface modification via thiol-ene chemistry after initial functionalization. mdpi.com | Biosensors, catalysis, electronics. |

| Magnetic Nanoparticles (Fe₃O₄) | Reaction with surface amine or hydroxyl groups. nih.gov | Targeted drug delivery, MRI contrast agents, environmental remediation. |

| Graphene Oxide | Esterification with surface hydroxyl and carboxyl groups. | Advanced composites, conductive inks, energy storage. |

| Carbon Nanotubes | Covalent functionalization on surface defects or end caps. | Reinforced polymer composites, nanoelectronics. |

Rational Design of Smart Materials with Tunable Properties

The ethynyl group is a key functional group for creating "smart" materials whose properties can be altered in response to external stimuli such as heat, light, or pH. The rational design of polymers and materials incorporating this compound can lead to systems with tunable mechanical, optical, or chemical properties.

One area of research is the development of self-healing polymers. By incorporating ethynyl-functionalized monomers into a polymer network, microcracks could be repaired through thermally induced polymerization of unreacted ethynyl groups within the damaged area. Another approach involves creating stimuli-responsive hydrogels. For instance, a hydrogel could be functionalized with this compound, allowing for the subsequent attachment of temperature- or pH-sensitive molecules via click chemistry, leading to gels that swell or shrink in response to environmental changes.

Furthermore, the synthesis of π-conjugated polymers using this compound as a building block could lead to new materials for organic electronics. scispace.com The electronic properties of such polymers could be tuned by carefully selecting the co-monomers and the polymerization method. The resulting materials could find applications in organic light-emitting diodes (OLEDs), field-effect transistors (OFETs), and chemical sensors.

Advanced Computational Modeling for Predictive Materials Design

Advanced computational modeling and machine learning are becoming indispensable tools for accelerating materials discovery and design. researchgate.net Future research will increasingly rely on these methods to predict the properties and behavior of materials derived from this compound before they are synthesized in the lab.

Computational techniques such as Density Functional Theory (DFT) can be used to model the reaction mechanisms of polymerization and cross-linking involving the ethynyl group. nih.gov This can help researchers understand the kinetics of these reactions and predict the structure of the resulting polymer networks. Molecular dynamics (MD) simulations can be employed to predict the mechanical, thermal, and transport properties of composites containing this compound as a monomer or cross-linker. These simulations can provide insights into the structure-property relationships, such as how the degree of cross-linking affects the glass transition temperature or how functionalizing reinforcing fibers influences the interfacial strength.

By creating large virtual libraries of polymers and composites based on this compound and using machine learning algorithms to screen them, researchers can identify promising candidates with desired properties for specific applications. researchgate.net This predictive approach can significantly reduce the experimental effort and cost associated with developing new high-performance materials.

Q & A

Q. How can researchers address discrepancies in reported physicochemical properties (e.g., boiling point, solubility)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.